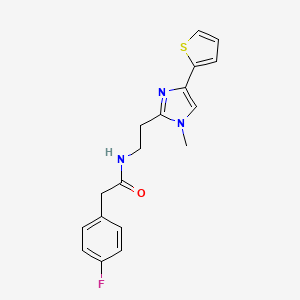

2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Beschreibung

The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group, a methyl-substituted imidazole ring fused with a thiophene moiety, and an ethyl spacer. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds demonstrate antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, as discussed below.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYCWKXPVUAXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

- A 4-fluorophenyl group, which is known for enhancing the lipophilicity and bioactivity of compounds.

- An imidazole ring, which is often associated with various pharmacological activities.

- A thiophene moiety, which can influence the electronic properties and biological interactions.

Synthesis methods typically involve multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitutions and cyclization reactions to form the imidazole and thiophene rings.

1. Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide exhibit significant anticancer activity. For instance:

- In vitro studies demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment. For example, a derivative exhibited an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating strong apoptotic effects .

2. Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| Compound A | 25.91 ± 0.77% | 85.91 ± 0.23% | 3.11 |

This data suggests that modifications in the structure can enhance selectivity and potency against specific COX isoforms .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of key enzymes involved in cancer proliferation and inflammation.

- Induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

4. Case Studies

A notable case study involved the evaluation of a related compound in vivo using tumor-bearing mice models. Results indicated significant tumor suppression compared to control groups, supporting the anticancer potential of these compounds .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs, as fluorine often improves lipophilicity and bioavailability .

- Spacer Groups : The ethyl spacer in the target compound contrasts with sulfanyl or direct aryl linkages in analogs, which may alter conformational flexibility .

Pharmacological Activity Comparison

Table 2: Reported Bioactivities of Analogs

Insights :

- The target compound’s imidazole-thiophene core may synergize with COX inhibition pathways, as seen in Compound 9’s interaction with cyclooxygenases .

- Antimicrobial activity in thiazole derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) suggests that the fluorophenyl-imidazole scaffold could exhibit similar effects, though substituent electronegativity may modulate efficacy .

Physicochemical Properties

Table 4: Physicochemical Data for Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.